GNE-3511

Übersicht

Beschreibung

Diese Verbindung ist bekannt für ihre Fähigkeit, die Blut-Hirn-Schranke zu überwinden und wird hauptsächlich in der Forschung über neurodegenerative Erkrankungen eingesetzt .

Herstellungsmethoden

Die Syntheseroute umfasst typischerweise die Verwendung von 2,6-Diaminopyridin als Ausgangsmaterial, das einer Reihe von Reaktionen wie nukleophiler Substitution und Cyclisierung unterzogen wird, um das Endprodukt zu bilden . Industrielle Produktionsmethoden sind nicht weit verbreitet, aber die Synthese im Labormaßstab beinhaltet die Verwendung gängiger organischer Lösungsmittel und Reagenzien unter kontrollierten Bedingungen .

Wissenschaftliche Forschungsanwendungen

GNE-3511 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Employed in the investigation of cellular processes and neurodegenerative diseases.

Medicine: Potential therapeutic applications in the treatment of diseases such as Alzheimer’s and Parkinson’s.

Industry: Utilized in the development of new pharmaceuticals and chemical probes

Wirkmechanismus

Target of Action

GNE-3511 is a potent and selective inhibitor of dual leucine zipper kinase (DLK, also known as MAP3K12) . DLK is a key molecule in the pathophysiology of neurodegenerative diseases, playing a significant role in neuron death and axon degeneration .

Mode of Action

this compound inhibits the phosphorylation of downstream JNK with an IC50 of 30nM . This inhibition is effective in both in vitro and in vivo models of neuronal degeneration . It also exhibits high selectivity for DLK over other MAP kinases .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DLK/JNK pathway . By inhibiting DLK, this compound suppresses the activation of this pathway, which is known to cause neuron death and axon degeneration through apoptotic pathways .

Pharmacokinetics

this compound is orally bioavailable and can cross the blood-brain barrier . It exhibits moderate in vivo plasma clearances, moderate volumes of distribution, and short half-lives . These properties contribute to its ability to access neuronal tissue and exert its therapeutic effects .

Result of Action

The inhibition of DLK by this compound leads to neuroprotective effects, preventing neuronal loss and cognitive and behavioral deficits . In a mouse model of Parkinson’s disease, this compound was found to reduce levels of phosphorylated c-Jun, a marker of neuronal stress .

Action Environment

The action of this compound is influenced by the environment within the nervous system. Its ability to cross the blood-brain barrier allows it to access the neuronal tissue where it exerts its effects . The compound’s stability and efficacy may be influenced by factors such as the presence of other molecules, pH, and temperature within the nervous system.

Biochemische Analyse

Biochemical Properties

GNE-3511 acts as a highly potent and selective inhibitor of DLK . It exhibits an ideal balance of metabolic stability, potency, and efflux properties . It displays high selectivity over JNK (IC 50 = 129, 514, and 364 nM for JNK1, 2, and 3, respectively) and MLK (IC 50 = 67.8, 767, and 602 nM for MLK1, 2, and 3, respectively) . It does not affect the activities of MKK4 and MKK7 (IC 50 >5 µM) .

Cellular Effects

This compound has been found to have benefits in mouse models of Alzheimer’s and ALS . It suppresses CYP-induced nociceptive behavior by inhibiting DLK in mice . It also suppresses CYP-induced edema and hemorrhage in mouse bladder .

Molecular Mechanism

This compound acts as a highly potent and selective inhibitor of DLK . It inhibits phosphorylated JNK (IC 50 = 30 nM) and is highly selective for DLK over other MAP kinases . It also inhibits p-JNK and DRG with IC 50 values of 30 nM and 107 nM, respectively .

Temporal Effects in Laboratory Settings

In the temporal lobe epilepsy model induced by pilocarpine, both doses of this compound prevented the spontaneous recurrent seizures in a dose-dependent manner . Histological examination of the hippocampus revealed a neuroprotective effect of both doses of treatment .

Dosage Effects in Animal Models

Administration of this compound in food for 5 weeks delayed neuromuscular junction denervation by 10% compared with vehicle-treated mice .

Metabolic Pathways

It is known that this compound inhibits DLK, which is involved in the JNK signaling pathway .

Transport and Distribution

This compound is orally bioavailable and can cross the blood-brain barrier . This suggests that it can be transported and distributed within cells and tissues.

Subcellular Localization

It is known that this compound is a potent and selective inhibitor of DLK , which is a protein kinase that is localized in the cytoplasm and can translocate to the nucleus upon activation .

Vorbereitungsmethoden

The synthetic route typically includes the use of 2,6-diaminopyridine as a starting material, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the final product . Industrial production methods are not widely documented, but laboratory-scale synthesis involves the use of common organic solvents and reagents under controlled conditions .

Analyse Chemischer Reaktionen

GNE-3511 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.

Reduktion: Reduktionsreaktionen beinhalten die Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid oder Kaliumcyanid durchgeführt werden. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Kinasehemmung und Signaltransduktionswege zu untersuchen.

Biologie: Wird zur Untersuchung von Zellprozessen und neurodegenerativen Erkrankungen eingesetzt.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten wie Alzheimer und Parkinson.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und chemischer Sonden eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Hemmung der dualen Leucin-Zipper-Kinase, die an der Regulation der neuronalen Degeneration beteiligt ist. Die Verbindung bindet an die Kinase-Domäne von MAP3K12 und verhindert deren Aktivierung und die anschließende Phosphorylierung von nachgeschalteten Zielmolekülen. Diese Hemmung führt zum Schutz von Neuronen vor Degeneration und hat in verschiedenen Modellen neurodegenerativer Erkrankungen Wirksamkeit gezeigt .

Vergleich Mit ähnlichen Verbindungen

GNE-3511 ist einzigartig in seiner hohen Selektivität und Potenz als Inhibitor der dualen Leucin-Zipper-Kinase. Ähnliche Verbindungen umfassen:

DLK-IN-1: Ein weiterer Inhibitor der dualen Leucin-Zipper-Kinase mit ähnlichen Eigenschaften, aber unterschiedlicher chemischer Struktur.

SP600125: Ein weniger selektiver Inhibitor, der mehrere Kinasen angreift, darunter JNK und MLK.

G007-LK: Ein Tankyrase-Inhibitor mit unterschiedlichen molekularen Zielmolekülen, aber ähnlichen Anwendungen in der Forschung über neurodegenerative Erkrankungen

Eigenschaften

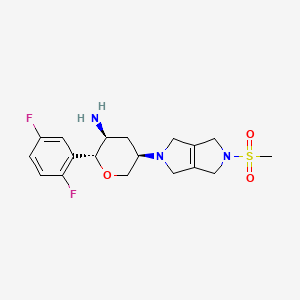

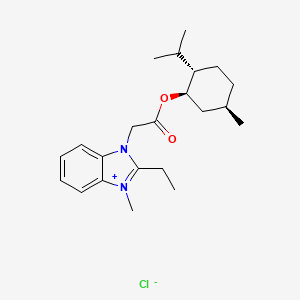

IUPAC Name |

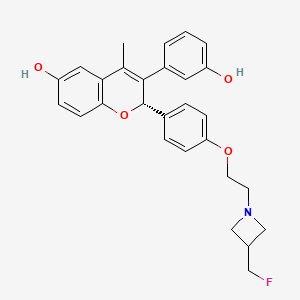

2-[[6-(3,3-difluoropyrrolidin-1-yl)-4-[1-(oxetan-3-yl)piperidin-4-yl]pyridin-2-yl]amino]pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F2N6O/c24-23(25)4-8-31(15-23)22-11-18(17-2-6-30(7-3-17)19-13-32-14-19)10-21(29-22)28-20-9-16(12-26)1-5-27-20/h1,5,9-11,17,19H,2-4,6-8,13-15H2,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFIAUKMKYHHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC(=NC(=C2)N3CCC(C3)(F)F)NC4=NC=CC(=C4)C#N)C5COC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

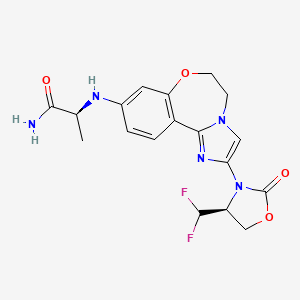

![5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine](/img/structure/B607614.png)

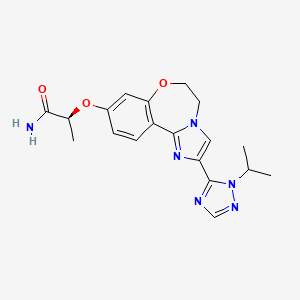

![1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B607618.png)